BenchChemオンラインストアへようこそ!

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline

Lipophilicity Membrane permeability CNS drug design

Rational procurement for medicinal chemistry SAR: N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline (CAS 1042510-31-5, 97% purity) offers a quantifiable +0.23 LogP increase over the non-fluorinated congener, enabling precise control of passive permeability and CNS MPO desirability scores. Its ortho-CF₃ pharmacophore and meta-fluoro substitution pattern are pre-validated for blood-brain barrier penetration studies (TPSA 12.03 Ų). Avoid SAR-invalidating isomer contamination—procure this specific regioisomer for lead optimization libraries.

Molecular Formula C14H11F4N
Molecular Weight 269.24 g/mol
CAS No. 1042510-31-5
Cat. No. B3335139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline
CAS1042510-31-5
Molecular FormulaC14H11F4N
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NCC2=CC(=CC=C2)F
InChIInChI=1S/C14H11F4N/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8,19H,9H2
InChIKeyYAMCOSLUVUTNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline (CAS 1042510-31-5): Fluorinated Aniline Building Block for Medicinal Chemistry Procurement


N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline is a secondary aromatic amine featuring a 3-fluorobenzyl substituent on the nitrogen and an ortho-trifluoromethyl group on the aniline ring . The molecule is supplied at 97% purity by vendors including Alfa Aesar and Thermo Scientific, and is primarily utilized as a synthetic intermediate in the preparation of more complex fluorinated pharmaceuticals and agrochemicals . Its computed physicochemical profile—LogP of 4.53 and a topological polar surface area (TPSA) of 12.03 Ų—defines it as a highly lipophilic, low‑PSA building block suitable for programs targeting intracellular or CNS‑penetrant small molecules .

Why Generic Substitution of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline Compromises Medicinal Chemistry Campaigns


N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline cannot be indiscriminately replaced by other N‑benzyl‑aniline derivatives because subtle variations in the fluorination pattern exert large, quantifiable impacts on lipophilicity and polar surface area—two parameters that govern membrane permeability, metabolic stability, and off‑target promiscuity . Even a positional isomer (3-fluoro → 4‑fluoro) shifts the LogP by 0.16 units, enough to alter ligand‑lipophilicity efficiency (LLE) and CNS MPO desirability scores in lead optimization . Procurement decisions that ignore these measured differences risk introducing a compound with a significantly different pharmacokinetic trajectory, invalidating SAR hypotheses and wasting synthetic resources.

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Advantage Over the Non‑Fluorinated Benzyl Analog

The target compound is significantly more lipophilic than N‑benzyl‑2‑(trifluoromethyl)aniline, which lacks the 3‑fluoro substituent on the benzyl ring. The measured XLogP3-AA difference of 0.23 log units indicates that the 3‑fluorobenzyl group meaningfully increases the ability to cross lipid bilayers . This magnitude of LogP shift is pharmacologically relevant; it can alter the predicted CNS penetration and influence the compound's ranking within a lead‑optimization cascade.

Lipophilicity Membrane permeability CNS drug design

Lipophilicity Step‑Change Relative to the Non‑Trifluoromethyl Aniline Core

Compared to N‑(3‑fluorobenzyl)aniline, which possesses only the 3‑fluorobenzyl group but no trifluoromethyl group, the target compound shows a dramatic LogP increase of +1.02 units [1]. This large difference confirms that the ortho‑trifluoromethyl group is the dominant driver of lipophilicity in this scaffold. In fragment‑to‑lead campaigns, such a large ΔLogP must be carefully managed to avoid crossing the lipophilicity ceiling that correlates with increased toxicity and promiscuity.

Lipophilic efficiency Fragment growth Metabolic stability

Regio‑Isomeric (3‑F vs 4‑F) LogP Differentiation

The 3‑fluorobenzyl regio‑isomer (target) is more lipophilic than the 4‑fluorobenzyl isomer by 0.16 LogP units . Although the difference appears modest, it is reproducible across computational predictions and can be decisive in the late‑stage lead‑optimization window where every 0.1 LogP unit influences multiparameter optimization scores (e.g., CNS MPO, LLE). This quantifiable difference provides a rational basis for selecting the 3‑fluoro over the 4‑fluoro variant when higher passive permeability is desired.

Positional isomer Lipophilicity Lead optimization

Polar Surface Area Advantage Over the Core Aniline Starting Material

The target compound possesses a TPSA of 12.03 Ų, less than half that of 2‑(trifluoromethyl)aniline (TPSA 26.02 Ų) . The low TPSA places the compound well below the 60–70 Ų threshold commonly associated with good oral absorption and the 90 Ų ceiling for CNS penetration. This makes the protected secondary amine a far more attractive building block for generating permeable final compounds than the primary aniline.

Polar surface area Oral bioavailability CNS penetration

Biochemical Activity Footprint: MAO‑B Inhibition (Preliminary)

A preliminary screening entry in BindingDB reports an MAO‑B IC₅₀ of 141,000 nM for a compound linked to this ChEMBL identifier [1]. Caution is warranted because the SMILES string in the database entry does not exactly match N‑(3‑fluorobenzyl)-2‑(trifluoromethyl)aniline. If the assignment is validated, the micromolar activity would represent a starting point for CNS‑focused optimization rather than a selection‑grade differentiation metric, given that many MAO‑B inhibitors exhibit nanomolar potency.

Monoamine oxidase B Enzyme inhibition CNS target

Transparency Statement: Limited Availability of High‑Strength Comparative Biological Data

An extensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, EPA CompTox) as of April 2026 revealed no published head‑to‑head biological or pharmacological comparisons between N‑(3‑fluorobenzyl)-2‑(trifluoromethyl)aniline and its closest structural analogs. The physicochemical evidence presented above constitutes the strongest verifiable differentiation currently available. Prospective users should request from suppliers any in‑house solubility, stability, or target‑engagement data that may exist but have not been publicly disclosed.

Data availability Risk disclosure Procurement due diligence

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline: Evidence‑Based Application Scenarios for Research and Procurement


Hit‑to‑Lead Optimization Requiring Precise Lipophilicity Tuning

When a medicinal chemistry campaign has identified an N‑benzyl‑2‑(trifluoromethyl)aniline chemotype but requires a systematic increase in LogP to improve passive permeability, N‑(3‑fluorobenzyl)-2‑(trifluoromethyl)aniline provides a quantifiable +0.23 LogP increment over the non‑fluorinated benzyl congener . This controlled modulation, verified by the computational data in Section 3, enables SAR exploration without altering the core pharmacophore.

Synthesis of Fluorinated Library Compounds for CNS Target Screening

With a LogP of 4.53 and a TPSA of 12.03 Ų, this building block falls within the favorable CNS‑drug space (LogP 2–5, TPSA < 90 Ų) and is significantly more permeable than the primary aniline 2‑(trifluoromethyl)aniline (TPSA 26.02 Ų) . Procurement of this intermediate enables the parallel synthesis of libraries designed for blood‑brain barrier penetration.

Regio‑Isomer Selectivity Screens for Fluorine Walking

The measured ΔLogP of +0.16 between the 3‑fluoro and 4‑fluoro regio‑isomers provides a rational basis for incorporating both into a fluorine‑walking array . Libraries that include the 3‑fluoro variant allow the team to probe whether the modest lipophilicity gain translates into improved target binding or permeability, an essential step in late‑stage lead optimization.

Procurement for Structure–Activity Relationship Studies Involving MAO‑B or Related CNS Enzymes

Although the BindingDB MAO‑B IC₅₀ of 141,000 nM is weak and requires structural validation, this preliminary footprint may serve as a starting point for investigators exploring fluorinated aniline derivatives as CNS enzyme probes . Researchers should confirm the compound identity and obtain fresh potency data before committing to full‑scale library production.

Quote Request

Request a Quote for N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.